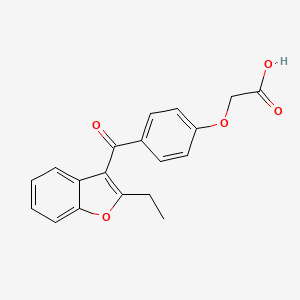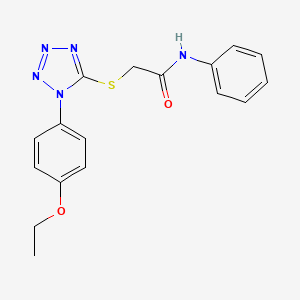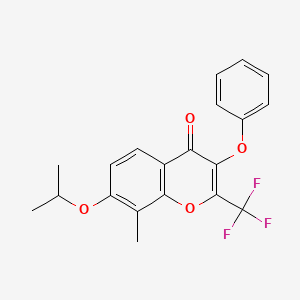
2,3-Dibromo-9,10(1',2')-benzenoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene is a polycyclic aromatic hydrocarbon with two bromine atoms attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-9,10(1’,2’)-benzenoanthracene typically involves the selective halogen-lithium exchange of 1,2-dihaloarenes followed by successive [2+4] cycloadditions of arynes and isobenzofurans . This method allows for the rapid construction of polycyclic compounds, which serve as useful synthetic intermediates for the preparation of various polyacene derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include n-Butyllithium (n-BuLi) for halogen-lithium exchange, and various arynophiles for cycloaddition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various functionalized polycyclic aromatic compounds, which can be further utilized as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of polyacene derivatives and other complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
Mechanism of Action
The mechanism by which 2,3-Dibromo-9,10(1’,2’)-benzenoanthracene exerts its effects involves the formation of reactive intermediates, such as arynes, which can undergo further reactions to form complex polycyclic structures. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the bromine atoms and the stability of the resulting polycyclic aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoanthracene: Another dibromo-substituted anthracene with similar reactivity but different substitution patterns.
9,10-Dibromoanthracene: A compound with bromine atoms at different positions, leading to different reactivity and applications.
2,3-Dibromo-9,10-dihydro-9,10-epoxyanthracene:
Uniqueness
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene is unique due to its specific substitution pattern, which allows for selective reactions and the formation of complex polycyclic structures. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C20H12Br2 |
|---|---|
Molecular Weight |
412.1 g/mol |
IUPAC Name |
4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H12Br2/c21-17-9-15-16(10-18(17)22)20-12-6-2-1-5-11(12)19(15)13-7-3-4-8-14(13)20/h1-10,19-20H |
InChI Key |
QFESQSDROMKWED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC(=C(C=C35)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11976012.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11976024.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976028.png)
![2-methoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11976035.png)

![methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11976040.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976047.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)



![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)

![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)
